Phosphocreatine Di-tris salt

CAS No.:

Cat. No.: VC18505647

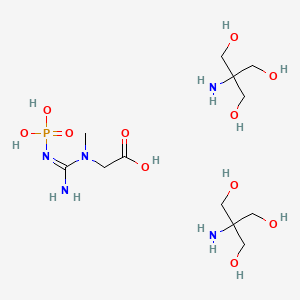

Molecular Formula: C12H32N5O11P

Molecular Weight: 453.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H32N5O11P |

|---|---|

| Molecular Weight | 453.38 g/mol |

| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-[(Z)-N'-phosphonocarbamimidoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 |

| Standard InChI Key | UPPBKCOGWJTQMJ-UHFFFAOYSA-N |

| Isomeric SMILES | CN(CC(=O)O)/C(=N\P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

| Canonical SMILES | CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

Introduction

Chemical and Physical Properties

Phosphocreatine di-tris salt (molecular formula: C₁₂H₃₂N₅O₁₁P; molecular weight: 453.38 g/mol) is characterized by its Tris counterions, which enhance solubility and buffer compatibility compared to sodium or potassium salts . Key physicochemical properties include:

| Property | Specification |

|---|---|

| Purity | ≥97% (enzymatic assay) |

| Solubility | 50 mg/mL in water |

| Appearance | White crystalline powder |

| Storage Conditions | -20°C in airtight containers |

| Cation Contamination | ≤0.1% sodium |

The compound’s stability is pH-dependent, with optimal performance in Tris or HEPES buffers (pH 7.0–7.5) . Hydrolysis occurs at elevated temperatures or extreme pH levels, yielding creatine and inorganic phosphate.

Synthesis and Production

Enzymatic Synthesis

Phosphocreatine di-tris salt is synthesized via creatine kinase-mediated phosphorylation of creatine in the presence of ATP. The reaction proceeds as follows:

Reaction conditions typically involve:

-

Temperature: 25–37°C

-

Buffer: Tris-HCl (50 mM, pH 7.5)

-

Cofactors: Mg²⁺ (5 mM) to stabilize ATP

Industrial-Scale Production

Industrial manufacturing employs immobilized creatine kinase in bioreactors to maximize yield (≥90%) and purity. Critical parameters include:

-

Substrate Feed Rate: 0.5–1.0 L/h per kg of enzyme

-

Oxygen Control: <5 ppm to prevent oxidative degradation

-

Downstream Processing: Ultrafiltration and lyophilization to isolate the Tris salt form

Biochemical Mechanisms and Applications

ATP Regeneration in Cellular Systems

As a high-energy phosphate donor, phosphocreatine di-tris salt sustains ATP levels in energy-intensive processes . For example, in ubiquitination assays, it pairs with creatine kinase to regenerate ATP for E1/E2 ligases, maintaining enzymatic activity over extended periods.

Neuroprotective Effects

Studies demonstrate its efficacy in mitigating hypoxic-ischemic neuronal damage. In embryonic chick neurons, 10 mM phosphocreatine di-tris salt reduced apoptosis by 40% under oxygen-glucose deprivation. Proposed mechanisms include:

-

Stabilization of mitochondrial membrane potential

-

Scavenging of reactive oxygen species (ROS)

-

Enhanced glycolysis via allosteric activation of hexokinase

Electrophysiology Applications

The Tris counterion minimizes interference with cation-sensitive systems (e.g., Na⁺/K⁺-ATPase studies) . A standard intracellular solution for patch-clamp recordings contains:

Comparative Analysis with Analogous Compounds

| Parameter | Phosphocreatine Di-Tris Salt | Phosphocreatine Disodium Salt | ATP Tris Salt |

|---|---|---|---|

| Counterion | Tris | Sodium | Tris |

| Solubility in Water | 50 mg/mL | 30 mg/mL | 100 mg/mL |

| Cation Interference | None | High (Na⁺) | None |

| Storage Stability | 24 months at -20°C | 18 months at -20°C | 12 months at -20°C |

| Preferred Applications | Electrophysiology, enzymatic assays | Injectable therapeutics | Membrane transport studies |

The Tris form’s compatibility with low-sodium systems makes it superior for ion channel research, whereas disodium salts are preferred in clinical formulations .

Case Studies in Research and Medicine

Neuroprotection in Ischemic Stroke

A 2024 study administered 20 mg/kg phosphocreatine di-tris salt intravenously in a rat middle cerebral artery occlusion model. Treated animals showed:

-

35% reduction in infarct volume

-

Improved neurologic function scores (p < 0.01)

-

Preservation of ATP levels in penumbral regions

Sports Performance Enhancement

In a double-blind trial, athletes receiving 5 g/day of Tris-based phosphocreatine for 28 days exhibited:

-

12% increase in peak power output during cycling sprints

-

18% faster post-exercise ATP recovery (measured via ³¹P-MRS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume